molecular formula C12H6F10O2 B13341080 2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane

2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane

Cat. No.: B13341080
M. Wt: 372.16 g/mol
InChI Key: HOVCPYLZQKDPIX-UHFFFAOYSA-N
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Description

2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane typically involves the reaction of hexafluoroacetone with a tetrafluorophenyl derivative under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the oxirane ring. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can yield fluorinated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives, which can be further utilized in various chemical processes.

Scientific Research Applications

2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein folding.

    Industry: The compound is used in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of enzymes and influence biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar thermal stability and chemical resistance.

    2,2,2-Trifluoroethanol: Another fluorinated alcohol used in protein studies and organic synthesis.

    Hexafluoropropene oxide: A fluorinated epoxide with applications in polymer chemistry.

Uniqueness

2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane stands out due to its unique combination of fluorinated phenyl and oxirane groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.

Properties

Molecular Formula

C12H6F10O2

Molecular Weight

372.16 g/mol

IUPAC Name

2-[[1,1,1,3,3,3-hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl]oxymethyl]oxirane

InChI

InChI=1S/C12H6F10O2/c13-5-1-6(14)9(16)7(8(5)15)10(11(17,18)19,12(20,21)22)24-3-4-2-23-4/h1,4H,2-3H2

InChI Key

HOVCPYLZQKDPIX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(C2=C(C(=CC(=C2F)F)F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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